Comparative FXa Binding Affinity: Razaxaban vs. Apixaban
Razaxaban demonstrates sub-nanomolar binding affinity for human factor Xa with Ki = 0.19 nM [1]. Compared to its successor apixaban (Ki = 0.08 nM for human FXa), razaxaban is approximately 2.4-fold less potent in enzymatic binding assays . This potency difference is meaningful: while both compounds achieve sub-nanomolar inhibition, the structural modifications that produced apixaban's enhanced potency also altered its metabolic profile. For researchers studying FXa inhibition mechanisms or conducting comparative pharmacology studies, razaxaban's intermediate potency provides a valuable reference point between early-generation and optimized FXa inhibitors.
| Evidence Dimension | Binding affinity to human factor Xa (Ki) |
|---|---|
| Target Compound Data | 0.19 nM |
| Comparator Or Baseline | Apixaban: 0.08 nM |
| Quantified Difference | Apixaban is 2.4× more potent (0.08 vs 0.19 nM) |
| Conditions | Purified human factor Xa enzyme assay |
Why This Matters
This 2.4-fold potency difference informs selection when researchers require a specific potency window for dose-response studies or comparative FXa inhibitor profiling.
- [1] Quan ML, et al. J Med Chem. 2005 Mar 24;48(6):1729-1744. View Source
